3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
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Overview
Description
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features both an imidazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the aniline group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1H-imidazole: Lacks the aniline group, making it less versatile in certain applications.
N,N-Dimethylaniline: Does not contain the imidazole ring, limiting its ability to coordinate with metal ions.
Uniqueness
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is unique due to the presence of both the imidazole and aniline functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-16(2)10-5-3-4-9(6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
BMIABAUEBIMSLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
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